Antibacterial agent 86

Description

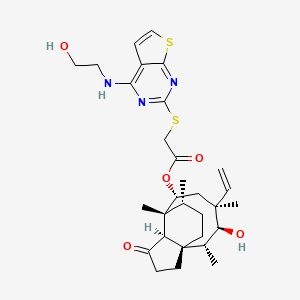

Structure

3D Structure

Properties

Molecular Formula |

C30H41N3O5S2 |

|---|---|

Molecular Weight |

587.8 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[4-(2-hydroxyethylamino)thieno[2,3-d]pyrimidin-2-yl]sulfanylacetate |

InChI |

InChI=1S/C30H41N3O5S2/c1-6-28(4)15-21(29(5)17(2)7-10-30(18(3)24(28)37)11-8-20(35)23(29)30)38-22(36)16-40-27-32-25(31-12-13-34)19-9-14-39-26(19)33-27/h6,9,14,17-18,21,23-24,34,37H,1,7-8,10-13,15-16H2,2-5H3,(H,31,32,33)/t17-,18+,21-,23+,24+,28-,29+,30+/m1/s1 |

InChI Key |

OIPVHCZBSVMOCV-FHIMZPHNSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=NC(=C5C=CSC5=N4)NCCO)C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC(=C5C=CSC5=N4)NCCO)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of a Novel Antibacterial Agent

Disclaimer: "Antibacterial agent 86" is not a publicly recognized scientific term. Research indicates this may be a proprietary or developmental code. This guide, therefore, presents a representative workflow for the synthesis and purification of a novel antibacterial agent, using the well-documented fluoroquinolone class as a structural and methodological archetype. The protocols and data herein are illustrative and intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant bacteria necessitates the urgent development of novel antibacterial agents.[1][2] This guide outlines a comprehensive, multi-step process for the synthesis and purification of a new chemical entity (NCE) designed to target bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication.[3][4] The described workflow is a composite of established organic synthesis techniques and standard purification methodologies, such as column chromatography and crystallization, tailored for small molecule drug candidates.[5][6]

Synthesis Workflow

The synthesis is a multi-step process beginning with commercially available precursors and culminating in the final active pharmaceutical ingredient (API). Each step is followed by purification to ensure the required quality for subsequent reactions.

Overall Synthesis Scheme

The logical flow of the synthesis process is depicted below. It involves the sequential coupling of key fragments, followed by cyclization and final modification to yield the target molecule.

Caption: High-level workflow for the synthesis of the target antibacterial agent.

Experimental Protocols

The following protocols provide detailed procedures for the key steps in the synthesis and purification of the target compound.

Synthesis of Intermediate 2 (Quinolinone Core)

-

Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add N-Boc-4-piperidone (1.05 eq).[7] The mixture is stirred at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise over a period of 15 minutes.[7] The reaction is stirred at room temperature for 16 hours.

-

Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the mobile phase.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted three times with DCM.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification of Intermediate 2

-

Chromatography: The crude product is purified by silica (B1680970) gel column chromatography.[7]

-

Elution: A gradient elution system is used, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate up to a 50:50 mixture.

-

Fraction Collection: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.

-

Solvent Removal: The solvent is removed in vacuo to yield the purified Intermediate 2 as a solid.

Synthesis of Final Product ('Antibacterial Agent 86')

-

Reaction Setup: Intermediate 2 (1.0 eq) and piperazine (1.2 eq) are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Base Addition: Potassium carbonate (2.0 eq) is added as a base.

-

Heating: The reaction mixture is heated to 120 °C and stirred for 8 hours.

-

Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC).

Purification and Crystallization of Final Product

-

Precipitation: Upon cooling to room temperature, the reaction mixture is poured into ice water, causing the crude product to precipitate.

-

Filtration: The solid is collected by vacuum filtration and washed with deionized water.

-

Crystallization: The crude solid is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.[8]

-

Final Isolation: The resulting crystals are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the final, purified 'Antibacterial Agent 86'.[5]

Data Presentation

Quantitative data from the synthesis and purification steps are summarized below for clarity and comparison.

| Step | Compound | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (by HPLC) |

| Synthesis 1 | Intermediate 1 | 50.0 | 62.5 (Crude) | - | - |

| Purification 1 | Intermediate 1 | 62.5 (Crude) | 55.0 | 88.0 | >98% |

| Synthesis 2 | Intermediate 2 | 55.0 | 70.1 (Crude) | - | - |

| Purification 2 | Intermediate 2 | 70.1 (Crude) | 61.0 | 87.0 | >99% |

| Synthesis 3 | Final Product | 61.0 | 75.3 (Crude) | - | - |

| Purification 3 | Final Product | 75.3 (Crude) | 65.5 | 87.0 | >99.5% |

Mechanism of Action Pathway

Fluoroquinolone-class antibiotics function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This inhibition leads to the stabilization of the enzyme-DNA complex, which results in stalled replication forks, the induction of the SOS response, and ultimately, cell death.[9]

References

- 1. wjarr.com [wjarr.com]

- 2. Design and Synthesis of Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 4. microbiologyclass.net [microbiologyclass.net]

- 5. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

- 6. column-chromatography.com [column-chromatography.com]

- 7. benchchem.com [benchchem.com]

- 8. murov.info [murov.info]

- 9. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Compound A11: An Esculetin-Furoxan-DEAC Ternary Hybrid

This technical guide provides a comprehensive overview of Compound A11, a novel esculetin-furoxan-DEAC ternary hybrid compound. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. This document details the compound's discovery, mechanism of action, quantitative data, and the experimental protocols utilized in its evaluation.

Discovery and Origin

Compound A11 is a synthetic hybrid molecule, rationally designed and synthesized as part of a series of twelve novel compounds. The design strategy involved combining three key pharmacophores: an esculetin (B1671247) scaffold, a nitric oxide (NO) donor group (furoxan), and a mitochondrial targeting group (DEAC). This ternary hybrid approach aimed to create a potent and selective anti-cancer agent. The development was specifically targeted at treating triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited treatment options. Compound A11 emerged as the most potent candidate from this series, demonstrating nanomolar efficacy against TNBC cells.

Data Presentation: Quantitative Analysis

The anti-proliferative and in vivo efficacy of Compound A11 has been quantitatively assessed. The data below summarizes its potent activity against the MDA-MB-231 triple-negative breast cancer cell line and its performance in animal models.

Table 1: In Vitro Anti-proliferative Activity

| Compound | Cell Line | IC50 (nM) |

| A11 | MDA-MB-231 (TNBC) | 8 |

| Doxorubicin | MDA-MB-231 (TNBC) | Not Reported |

Table 2: In Vivo Efficacy and Toxicity

| Treatment Group | Tumor Inhibition Rate | Relative Toxicity |

| A11 | Superior | Diminished |

| Doxorubicin (DOX) | Standard | Standard |

Signaling Pathway and Mechanism of Action

Compound A11 exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on mitochondrial dysfunction and cell cycle disruption. Upon entering the cell, the DEAC moiety guides the compound to the mitochondria. There, the furoxan group releases a high concentration of nitric oxide (NO), which in turn increases the expression of cyclophilin D (CypD). This cascade leads to a surge in reactive oxygen species (ROS), ultimately triggering the intrinsic apoptosis pathway. Concurrently, Compound A11 arrests the cell cycle at the G2/M phase, further inhibiting tumor proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate Compound A11.

Anti-proliferative Activity Assay (MTT Assay)

-

Cell Seeding: MDA-MB-231 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells were treated with a serial dilution of Compound A11 (or a vehicle control) and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis from the dose-response curves.

Cell Cycle Analysis

-

Cell Treatment: MDA-MB-231 cells were treated with Compound A11 at its IC50 concentration for 48 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at 4°C.

-

Staining: Fixed cells were washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

In Vivo Tumor Xenograft Model

-

Animal Model: Athymic nude mice were used for the study.

-

Tumor Implantation: MDA-MB-231 cells were subcutaneously injected into the flank of each mouse. Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomly assigned to treatment groups (e.g., vehicle control, Doxorubicin, Compound A11). The respective treatments were administered via intravenous injection according to a predetermined schedule.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Toxicity Assessment: Animal body weight and general health were monitored throughout the study as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and may have been used for further histological or molecular analysis. The tumor inhibition rate was calculated by comparing the average tumor weight in the treatment groups to the control group.

The workflow for evaluating the anti-tumor efficacy of novel compounds like A11 typically follows a standardized progression from initial cellular assays to comprehensive in vivo testing.

Unraveling the Potency of Antibacterial Agent 86: A Technical Guide to its Inhibition of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. This technical guide provides an in-depth analysis of "Antibacterial agent 86," a promising new compound that exhibits potent, broad-spectrum antibacterial activity. The core of its efficacy lies in the specific and potent inhibition of bacterial protein synthesis, a fundamental process for bacterial viability. This document details the agent's mechanism of action, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for its evaluation.

Introduction

Antibacterial agent 86 is a novel synthetic molecule that has demonstrated significant promise in combating a wide range of pathogenic bacteria. Its primary mode of action is the targeted disruption of bacterial protein synthesis, a complex and highly regulated process essential for bacterial growth and replication. By selectively targeting the bacterial ribosome, Antibacterial agent 86 shows minimal off-target effects on eukaryotic cells, making it a strong candidate for further therapeutic development. This guide serves as a comprehensive resource for researchers investigating the properties and potential applications of this novel antibacterial compound.

Mechanism of Action: Targeting the Bacterial Ribosome

Antibacterial agent 86 exerts its bactericidal effects by binding to the 30S subunit of the bacterial 70S ribosome. This interaction physically obstructs the accommodation of aminoacyl-tRNAs at the A-site, thereby preventing the elongation phase of protein synthesis. The resulting premature termination of translation leads to the accumulation of non-functional, truncated proteins and ultimately, cell death.

Figure 1. Signaling pathway of protein synthesis inhibition by Antibacterial Agent 86.

Quantitative Data Summary

The efficacy of Antibacterial agent 86 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against several clinically relevant bacterial strains and its potency in a cell-free protein synthesis system.

**Table 1: Minimum Inhibitory Concentration (MIC) of

Molecular Docking of Compound A11: A Technical Guide to Understanding its Interaction with Human Pancreatic Lipase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular docking studies of Compound A11, a diaryl acylhydrazone derivative, with its target, human pancreatic lipase (B570770) (HPL). As a key enzyme in dietary fat metabolism, HPL presents a significant target for the development of anti-obesity therapeutics. Understanding the molecular interactions between potential inhibitors and HPL is crucial for the rational design of novel and effective drugs.

Introduction to Compound A11 and its Target

Compound A11 is a diaryl acylhydrazone derivative that has been investigated for its potential inhibitory effects on human pancreatic lipase.[1] The target, HPL (PDB ID: 1LPB), is a serine hydrolase responsible for the breakdown of triglycerides in the small intestine.[2][3] By inhibiting HPL, compounds like A11 can reduce the absorption of dietary fats, thereby offering a therapeutic strategy for weight management.[4] The primary mechanism of HPL involves a catalytic triad (B1167595) composed of Ser152, Asp176, and His263 within its active site.[5]

It is important to note that the designation "Compound A11" has been used in various research contexts to refer to different molecules with distinct biological targets. This guide focuses specifically on the diaryl acylhydrazone derivative targeting human pancreatic lipase as detailed in studies exploring aurone (B1235358) derivatives as HPL inhibitors.[5]

Quantitative Docking Analysis

Molecular docking simulations provide valuable quantitative data to predict the binding affinity and mode of interaction between a ligand and its target protein. The key parameters include the docking score (binding energy), the inhibition constant (Ki), and the root-mean-square deviation (RMSD).

| Parameter | Value | Interpretation |

| Docking Score (Binding Energy) | -10.5 kcal/mol[5] | A lower binding energy indicates a more stable protein-ligand complex and higher binding affinity. The highly negative value for Compound A11 suggests a strong interaction with the active site of human pancreatic lipase. |

| Inhibition Constant (Ki) | Not available in cited literature | Ki represents the concentration of inhibitor required to decrease the maximum rate of an enzymatic reaction by half. It is a measure of the inhibitor's potency. While not experimentally determined for A11 in the cited study, it can be estimated from the binding energy. A lower Ki value indicates a more potent inhibitor. |

| Root-Mean-Square Deviation (RMSD) | Not available in cited literature | RMSD measures the average distance between the atoms of the docked ligand and a reference conformation (e.g., a crystallographically determined pose). A low RMSD value (typically < 2.0 Å) suggests that the docking protocol has accurately predicted the binding pose. |

Experimental Protocols

The following section outlines a detailed methodology for performing a molecular docking study of Compound A11 with human pancreatic lipase using AutoDock Vina, based on established protocols.[6][7][8][9]

Protein Preparation

Ligand Preparation

Grid Generation and Docking

Analysis of Results

Signaling Pathway and Mechanism of Inhibition

The primary physiological role of human pancreatic lipase is the digestion of dietary triglycerides. This process is essential for the absorption of fatty acids by the intestines.

As depicted in the diagram, dietary triglycerides are first emulsified by bile salts into smaller fat droplets. Human pancreatic lipase then hydrolyzes these triglycerides into fatty acids and monoglycerides, which can be absorbed by the intestinal lining.[10] Compound A11 acts as an inhibitor of HPL, likely by binding to its active site and preventing the hydrolysis of triglycerides. This leads to a reduction in the absorption of dietary fats.[5]

Molecular Docking Workflow

The process of molecular docking follows a structured workflow, from the initial preparation of the target and ligand to the final analysis of the results.

This workflow illustrates the sequential steps involved in a typical molecular docking study. Each stage requires careful execution and the use of appropriate bioinformatics tools to ensure the reliability of the results.

Conclusion

The molecular docking studies of Compound A11 with human pancreatic lipase reveal a strong binding affinity, suggesting that it is a promising candidate for HPL inhibition. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct similar in silico investigations. Further experimental validation, including in vitro enzyme inhibition assays and in vivo studies, is necessary to confirm the therapeutic potential of Compound A11 as an anti-obesity agent. This technical guide serves as a valuable resource for professionals in the field of drug discovery and development, facilitating a deeper understanding of the molecular interactions that govern ligand-protein binding.

References

- 1. A11, a novel diaryl acylhydrazone derivative, exerts neuroprotection against ischemic injury in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STRUCTURE AND FUNCTION OF PANCREATIC LIPASE AND COLIPASE | Annual Reviews [annualreviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Aurone Derivatives as Potential Human Pancreatic Lipase Inhibitors through Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.wiki [static.igem.wiki]

- 7. m.youtube.com [m.youtube.com]

- 8. Protocol 1: Protein-ligand docking [protocols.io]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 86

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibacterial agent 86 is a novel synthetic compound demonstrating significant potential in combating gram-positive bacterial infections. Establishing its Minimum Inhibitory Concentration (MIC) is a critical first step in the preclinical assessment of its efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of Antibacterial Agent 86 using the broth microdilution method, a widely accepted and standardized technique.

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

2.1. Materials

-

Antibacterial Agent 86 (stock solution of 1280 µg/mL in an appropriate solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

2.2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer to achieve an absorbance of 0.08 to 0.13 at 625 nm. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL. The final concentration in the wells after inoculation will be approximately 5 x 10⁵ CFU/

Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Compound A11

For Researchers, Scientists, and Drug Development Professionals

Introduction

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. This quantitative measure is crucial in the assessment of new antimicrobial compounds, such as Compound A11, providing essential data for drug discovery and development programs. These application notes provide a detailed protocol for determining the MIC of Compound A11 against a panel of relevant microorganisms, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution test involves a series of two-fold dilutions of Compound A11 in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period under controlled conditions, the plates are visually inspected for microbial growth. The MIC is identified as the lowest concentration of Compound A11 that completely inhibits the visible growth of the organism.

Data Presentation

Table 1: Hypothetical MIC Values of Compound A11 against Quality Control (QC) Strains

| Quality Control Strain | Compound A11 MIC (µg/mL) | Expected MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | 2 | 1 - 4 |

| Staphylococcus aureus ATCC® 29213™ | 1 | 0.5 - 2 |

| Pseudomonas aeruginosa ATCC® 27853™ | 8 | 4 - 16 |

| Enterococcus faecalis ATCC® 29212™ | 4 | 2 - 8 |

| Candida albicans ATCC® 90028™ | 0.5 | 0.25 - 1 |

Table 2: Hypothetical MIC Distribution of Compound A11 against a Panel of Clinical Isolates

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (100) | 2 | 8 | 0.5 - 32 |

| Streptococcus pneumoniae (100) | 1 | 4 | 0.25 - 16 |

| Escherichia coli (100) | 4 | 16 | 1 - 64 |

| Klebsiella pneumoniae (100) | 8 | 32 | 2 - >64 |

| Pseudomonas aeruginosa (100) | 16 | >64 | 4 - >64 |

MIC₅₀: The concentration of Compound A11 that inhibits the growth of 50% of the tested isolates. *MIC₉₀: The concentration of Compound A11 that inhibits the growth of 90%

Application Notes and Protocols: Preparation of Stock Solutions of "Antibacterial agent 86" for Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 86" is a potent bacteriostatic agent, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA). With a reported Minimum Inhibitory Concentration (MIC) as low as 0.00191 μg/mL, it is a compound of considerable interest in the development of new antimicrobial therapies. Accurate and reproducible in vitro and in vivo assays are fundamental to advancing our understanding of this agent's efficacy and mechanism of action. A critical first step in all experimental work is the correct preparation of stock solutions. These application notes provide detailed protocols for the preparation of stock solutions of "Antibacterial agent 86" and their application in standard antibacterial assays.

Data Presentation: Stock Solution Parameters

Proper preparation and storage of "Antibacterial agent 86" stock solutions are crucial for maintaining its stability and ensuring the reliability of experimental results. The following table summarizes the key quantitative data for the preparation of stock solutions.

| Parameter | Recommendation | Notes |

| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-quality, anhydrous DMSO is recommended to ensure maximum solubility and stability. |

| Stock Concentration Range | 5 mM, 10 mM, or 20 mM | The choice of concentration depends on the specific requirements of the downstream assay. |

| Storage Temperature | -20°C or -80°C | Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. |

| Solubility in DMSO | Up to 10 mM | For higher concentrations, gentle warming and vortexing may be required to ensure complete dissolution. |

Experimental Protocols

Preparation of a 10 mM Stock Solution of "Antibacterial agent 86" in DMSO

This protocol describes the preparation of a 10 mM stock solution of "Antibacterial agent 86" in dimethyl sulfoxide (DMSO).

Materials:

-

"Antibacterial agent 86" powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the Molecular Weight (MW) of "Antibacterial agent 86". This information is critical for accurate molarity calculations and should be available from the supplier.

-

Calculate the mass of "Antibacterial agent 86" required. To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g

-

Weigh the "Antibacterial agent 86". Using a calibrated analytical balance, carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube.

-

Add DMSO. Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound to achieve a final concentration of 10 mM.

Troubleshooting & Optimization

Technical Support Center: Optimizing "Compound A11" Concentration for Antibacterial Assays

Welcome to the technical support center for optimizing the use of "Compound A11" in your antibacterial assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure you achieve accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is Compound A11 and what is its mechanism of action?

A1: Compound A11 is an antimicrobial peptide (AMP) that has demonstrated significant antibacterial activity against a broad spectrum of bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its primary mechanism of action involves inducing a high degree of membrane depolarization. Unlike many AMPs that cause cell lysis, Compound A11 appears to operate through a predominantly non-lytic killing mechanism, penetrating the bacterial cell and disrupting essential cellular functions such as energy metabolism, protein homeostasis, and fatty acid synthesis. It has also been shown to interfere with biofilm formation, stress response, and DNA repair processes.

Q2: What is the typical effective concentration range for Compound A11?

A2: The effective concentration of Compound A11 can vary depending on the bacterial species and strain being tested. However, studies have shown Minimum Inhibitory Concentrations (MICs) to be in the range of 15.63–62.5 µg/mL and Minimum Bactericidal Concentrations (MBCs) in the range of 31.25–125 µg/mL against ESKAPE bacteria. For drug-resistant clinical isolates of A. baumannii, MICs and MBCs have been reported to range from 7.81 to 31.25 µg/mL.

Q3: What is the recommended solvent for Compound A11?

A3: For initial stock solutions, it is recommended to use a solvent like dimethyl sulfoxide (B87167) (DMSO). When preparing a stock solution, ensure the final concentration of DMSO in the assay medium does not exceed a level that could inhibit bacterial growth, typically recommended to be below 1% (v/v).

Q4: How should I interpret the results of my MIC and MBC assays for Compound A11?

A4: The MIC is the lowest concentration of Compound A11 that shows no visible bacterial growth (i.e., no turbidity) after incubation. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum. A common way to determine the MBC is by sub-culturing from the wells of the MIC assay that show no growth onto fresh, antibiotic-free agar (B569324) plates. If the MBC is close to the MIC, the compound is considered bactericidal. If the MBC is significantly higher than the MIC (e.g., ≥32 times the MIC), the compound may be considered bacteriostatic, or the bacteria may have developed resistance.

Troubleshooting Guides

This section addresses common issues that may arise during your antibacterial assays with Compound A11.

| Problem | Possible Causes | Solutions |

| No antibacterial activity observed | 1. Compound Degradation: Improper storage or handling of Compound A11. 2. Bacterial Resistance: The bacterial strain may be resistant to Compound A11. 3. High Inoculum Density: The initial concentration of bacteria was too high for the compound to be effective. | 1. Use a fresh aliquot of your Compound A11 stock solution. If you suspect degradation, prepare a new stock. 2. Test Compound A11 against a known sensitive control strain to verify its activity. 3. Ensure your bacterial inoculum is standardized to the recommended concentration (e.g., approximately 5 x 10^5 CFU/mL). |

| Precipitation of Compound A11 in the assay medium | 1. Low Solubility: The concentration of Compound A11 exceeds its solubility in the aqueous assay medium. 2. Interaction with Media Components: Components of the growth medium may be causing the compound to precipitate. | 1. Prepare a fresh, lower concentration stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is not causing precipitation. 2. Test the solubility of Compound A11 in different recommended broth media, such as Mueller-Hinton Broth (MHB). |

| Inconsistent MIC/MBC results between experiments | 1. Inoculum Variability: The starting bacterial concentration was not consistent across assays. 2. Pipetting Errors: Inaccurate serial dilutions of Compound A11. 3. Incubation Conditions: Variations in incubation time or temperature. | 1. Always standardize your inoculum using a McFarland standard or by measuring the optical density. 2. Use calibrated pipettes and ensure proper mixing during serial dilutions. 3. Maintain consistent incubation conditions (e.g., 37°C for 18-24 hours) for all experiments. |

| **High background or |

Preventing degradation of "Antibacterial agent 86" in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Antibacterial Agent 86 in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of Antibacterial Agent 86 turned yellow overnight. What is causing this discoloration and is the agent degraded?

A1: A yellow discoloration often indicates oxidative degradation or the formation of degradation products with chromophores. This can be triggered by exposure to air (oxygen), light, or incompatible excipients. To troubleshoot this:

-

Confirm Degradation: Assess the purity and concentration of your solution using a stability-indicating method like HPLC (see Experimental Protocols section). A decrease in the main peak area for Agent 86 and the appearance of new peaks would confirm degradation.

-

Minimize Oxygen Exposure: Prepare solutions using de-gassed solvents and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.

-

Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photodecomposition.

-

Evaluate pH: The pH of the solution can significantly impact stability. Refer to the stability data in Table 1 to ensure you are using an optimal pH range.

Q2: I've observed a significant loss in the antibacterial activity of my stock solution. How can I prevent this?

A2: A loss of antibacterial activity is a direct consequence of the degradation of Antibacterial Agent 86. The primary factors influencing this are temperature, pH, and solvent choice.

-

Temperature Control: Agent 86 is temperature-sensitive. Stock solutions should be stored at the recommended temperature of 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but verify stability upon freeze-thaw cycles.

-

pH Optimization: The stability of Agent 86 is pH-dependent. Prepare your solutions in a buffered system within the optimal pH range of 6.0-7.5 to prevent acid or base-catalyzed hydrolysis.

-

Solvent Selection: While Agent 86 is soluble in DMSO for stock preparation, high concentrations of DMSO in the final working solution can sometimes accelerate degradation. Whenever possible, dilute the DMSO stock in an appropriate aqueous buffer for your experiments.

Q3: Can I prepare a concentrated stock solution of Antibacterial Agent 86 in water? I'm seeing precipitation.

A3: Antibacterial Agent 86 has limited aqueous solubility. Preparing a concentrated stock solution directly in water is not recommended and can lead to precipitation, making accurate dosing impossible.

-

Recommended Solvents: For a concentrated stock solution, use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Working Solutions: For your experiments, you can then dilute the stock solution to the final desired concentration in your aqueous experimental medium or buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause toxicity or other artifacts (typically <0.5% v/v).

Data Presentation

Table 1: Stability of Antibacterial Agent 86 Under Various Conditions

| Condition | Parameter | Value | Purity after 24 hours (%) | Purity after 7 days (%) |

| Temperature | Storage | 4°C | 99.5 | 98.1 |

| 25°C | 95.2 | 85.4 | ||

| 40°C | 80.1 | 60.7 | ||

| pH | Aqueous Buffer | 5.0 | 96.3 | 88.2 |

| 7.0 | 99.8 | 99.1 | ||

| 9.0 | 92.1 | 80.5 | ||

| Light Exposure | Ambient Light | 25°C | 90.4 | 75.3 |

| Protected from Light | 25°C | 95.2 | 85.4 |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a reverse-phase HPLC method to quantify the remaining percentage of intact Antibacterial Agent 86 and detect the formation of degradation products.

-

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dilute the test solution of Antibacterial Agent 86 to a final concentration of approximately 50 µg/mL in the mobile phase (initial conditions).

-

Analysis: The peak area of Antibacterial Agent 86 is compared to a freshly prepared standard of the same concentration to determine the percentage of the remaining agent. The appearance of new peaks indicates degradation products.

Mandatory Visualizations

Caption: Hypothetical degradation pathways for Antibacterial Agent 86.

Caption: General experimental workflow for stability testing.

Addressing low potency of "Antibacterial agent 86" in specific assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 86." The following information is designed to help address common issues, particularly low potency observed in specific assays, and to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for Antibacterial agent 86 against our bacterial strains. What are the potential causes?

A1: Inconsistent or high MIC values can stem from several experimental variables. Key areas to investigate include:

-

Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too high can lead to an overestimation of the MIC, a phenomenon known as the "inoculum effect." Conversely, an inoculum that is too low may result in a falsely low MIC.

-

Media Composition: The type of growth medium, its pH, and cation concentrations can significantly influence the activity of antibacterial compounds.

-

Agent Preparation and Storage: Improper handling, storage, or dissolution of Antibacterial agent 86 can lead to its degradation and a subsequent loss of potency.

-

Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth rates and the apparent activity of the agent.

Q2: My stock solution of Antibacterial agent 86 appears cloudy or forms a precipitate upon dilution into aqueous assay media. How can I address this?

A2: Solubility issues are a common challenge with novel chemical entities. Precipitation can lead to a lower effective concentration of the agent in your assay, resulting in apparent low potency. Consider the following:

-

Solvent Choice: While DMSO is a common solvent, it is not universally effective for all compounds. The grade of DMSO is also important; use a high-purity, anhydrous grade to avoid issues with water content affecting solubility.

-

pH Adjustment: The solubility of weakly acidic or basic compounds can be highly pH-dependent. Experimenting with buffered solutions at different pH values may improve solubility.

-

Co-solvents and Formulation: The use of co-solvents or other formulation strategies like complexation with cyclodextrins can enhance aqueous solubility.

-

Dilution Method: When diluting a concentrated stock solution, rapid changes in solvent polarity can cause precipitation. Try diluting the stock solution slowly while vortexing the aqueous medium.

Q3: Could the mechanism of action of Antibacterial agent 86 influence its apparent potency in different assay formats?

A3: Absolutely. The specific mechanism of action can impact how the agent performs in various assays. For instance:

-

Bacteriostatic vs. Bactericidal Agents: If Antibacterial agent 86 is bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria), assays that rely on cell death as an endpoint may show low potency. It is crucial to determine both the MIC and the Minimum Bactericidal Concentration (MBC).

-

Target Accessibility: The agent's target must be accessible under the assay conditions. For example, if the agent targets a metabolic pathway that is not active in the specific growth phase of the bacteria being tested, its potency will appear diminished.

-

Interference with Assay Components: Components of the assay medium could potentially interfere with the agent's activity.

Troubleshooting Guides

Low Potency (High MIC) Troubleshooting

| Observation | Potential Cause | Recommended Action |

| High MIC values across all tested strains. | Agent degradation | Prepare fresh stock solutions. Validate storage conditions and avoid repeated freeze-thaw cycles. |

| Inaccurate inoculum density | Standardize inoculum to a 0.5 McFarland standard. Verify with spectrophotometry or plate counts. | |

| Inappropriate media | Use cation-adjusted |

Technical Support Center: Optimizing Time-Kill Studies for Antibacterial Agent 86

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for time-kill studies involving "Antibacterial agent 86."

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a time-kill study for Antibacterial agent 86?

A1: The primary objective of a time-kill study is to assess the pharmacodynamic properties of Antibacterial agent 86.[1][2] This involves determining the rate and extent of its antibacterial activity against a specific microorganism over a defined period.[3][4] Key outcomes include establishing whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and understanding if its efficacy is concentration-dependent or time-dependent.[1][5]

Q2: How do I determine the optimal concentration range of Antibacterial agent 86 to test?

A2: The concentration range for a time-kill study is typically based on the Minimum Inhibitory Concentration (MIC) of the agent against the test organism.[6][7] It is recommended to test a range of concentrations including sub-MIC (e.g., 0.5x MIC), MIC, and supra-MIC values (e.g., 2x, 4x, 8x MIC).[7][8] This allows for a comprehensive evaluation of the agent's activity profile.

Q3: What are the critical factors that can influence the outcome of a time-kill assay?

A3: Several factors can significantly impact the results of a time-kill study:

-

Inoculum Preparation: The initial bacterial density should be standardized, typically to around 5 x 10^5 to 1 x 10^6 CFU/mL.[8]

-

Growth Phase: Bacteria should be in the logarithmic growth phase at the start of the experiment to ensure metabolic activity and susceptibility to the antibacterial agent.[2][]

-

Test Medium: The composition of the culture medium can affect both bacterial growth and the activity of Antibacterial agent 86.

-

Neutralization: At each time point, it is crucial to effectively neutralize the activity of the antibacterial agent to prevent carryover effects on the agar (B569324) plates used for enumeration.[3][4]

-

Sampling Times: The selection of time points for sampling should be frequent enough to capture the kinetics of bacterial killing.[3][10]

Q4: How is bactericidal versus bacteriostatic activity determined from a time-kill curve?

A4: The distinction is made by analyzing the change in viable bacterial count (log10 CFU/mL) over time compared to the initial inoculum.

-

Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% kill) in the CFU/mL from the initial inoculum.[1][2]

-

Bacteriostatic activity is characterized by the prevention of bacterial growth, with the CFU/mL remaining relatively constant or showing less than a 3-log10 reduction compared to the initial inoculum.[1][2]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No reduction in bacterial count at supra-MIC concentrations. | 1. Inactivation of Antibacterial agent 86: The agent may be unstable in the test medium or degraded by bacterial enzymes. 2. Resistant subpopulation: Presence of persister cells or a resistant subpopulation within the inoculum.[11] 3. Incorrect MIC value: The initial MIC determination may have been inaccurate. | 1. Assess the stability of Antibacterial agent 86 in the test medium over the incubation period. 2. Screen for resistant colonies by plating samples from the end of the experiment onto agar containing the agent. 3. Re-determine the MIC using a standardized method. |

| High variability between replicates. | 1. Inconsistent inoculum preparation: Variation in the starting bacterial density. 2. Pipetting errors: Inaccurate dilution or plating of samples. 3. Inadequate mixing: Uneven distribution of bacteria and the antibacterial agent. | 1. Ensure a standardized and homogenous bacterial suspension for inoculation.[8] 2. Calibrate pipettes and use proper pipetting techniques. 3. Gently vortex or mix the test tubes before each sampling. |

| Unexpected regrowth of bacteria after initial killing. | 1. Drug degradation: The concentration of Antibacterial agent 86 may have fallen below effective levels over time. 2. Selection of resistant mutants: The agent may be selecting for the growth of resistant bacteria. 3. Incomplete neutralization: Carryover of the agent may initially inhibit growth on plates, leading to an underestimation of survivors at earlier time points. | 1. Measure the concentration of the agent at different time points if possible. 2. Determine the MIC of the regrown population to check for resistance development. 3. Validate the effectiveness of the neutralizing agent and procedure.[4] |

| Growth in the positive control (no agent) is slower than expected. | 1. Suboptimal growth conditions: Incorrect temperature, aeration, or media composition. 2. Inoculum in stationary phase: The initial bacterial culture may not have been in the logarithmic growth phase. | 1. Verify and optimize all growth conditions for the specific bacterial strain. 2. Ensure the starting culture is actively dividing at the time of inoculation. |

Experimental Protocols

Protocol 1: Standard Time-Kill Assay for Antibacterial Agent 86

-

Inoculum Preparation:

-

From a fresh overnight culture on an appropriate agar plate, select 3-5 colonies and inoculate into a suitable broth medium.

-

Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (typically a specific optical density).

-

Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

-

Assay Setup:

-

Prepare a series of tubes or flasks containing the appropriate broth medium.

-

Add Antibacterial agent 86 to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the agent.

-

Inoculate each tube with the prepared bacterial suspension.

-

-

Incubation and Sampling:

-

Incubate all tubes under appropriate conditions (e.g., 37°C with agitation).

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]

-

-

Enumeration of Viable Bacteria:

-

Perform serial ten-fold dilutions of each sample in a neutralizing broth or sterile saline.

-

Plate a defined volume of the appropriate dilutions onto a suitable agar medium.

-

Incubate the plates until colonies are visible.

-

Count the number of colony-forming units (CFU) on plates with a countable number of colonies (typically 30-300).

-

Calculate the CFU/mL for each time point and concentration.

-

Data Presentation

Table 1: Example Time-Kill Data for Staphylococcus aureus Exposed to Antibacterial Agent 86

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 6.2 | 5.1 | 4.5 | 3.8 |

| 4 | 7.3 | 6.8 | 4.5 | 3.2 | 2.1 |

| 6 | 8.1 | 7.5 | 3.9 | 2.4 | <2.0 |

| 8 | 8.9 | 8.2 | 3.1 | <2.0 | <2.0 |

| 12 | 9.2 | 8.8 | 2.5 | <2.0 | <2.0 |

| 24 | 9.5 | 9.1 | 2.1 | <2.0 | <2.0 |

Table 2: Interpretation of Bactericidal vs. Bacteriostatic Activity

| Activity | Definition | Example from Table 1 |

| Bactericidal | ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[1][2] | At 4x MIC, a >3-log10 reduction is observed by 4 hours. |

| Bacteriostatic | < 3-log10 reduction and inhibition of growth compared to the control. | At 1x MIC, the bacterial count is reduced but does not reach a 3-log10 reduction by 24 hours, indicating bacteriostatic activity at this concentration. |

Visualizations

Caption: Experimental workflow for a standard time-kill assay.

Caption: Logical flow for interpreting time-kill assay results.

References

- 1. benchchem.com [benchchem.com]

- 2. emerypharma.com [emerypharma.com]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. actascientific.com [actascientific.com]

- 10. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Compound A11 Antibacterial Testing

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Compound A11, a promising antimicrobial peptide. Our goal is to help you navigate common challenges and ensure the accuracy and reproducibility of your antibacterial testing results.

Frequently Asked Questions (FAQs)

Q1: What is Compound A11 and what is its primary mechanism of action?

Compound A11 is an antimicrobial peptide (AMP) that has shown significant antibacterial activity against a range of bacteria, including multidrug-resistant strains.[1][2][3] Its mode of action is multifaceted, involving both membrane disruption and intracellular targeting.[1][2][3] Key mechanisms include:

-

Membrane Depolarization: A11 rapidly disrupts the bacterial cell membrane's electrical potential.[1][3][4]

-

Intracellular Penetration: The peptide can translocate across the bacterial membrane and accumulate within the cytoplasm.[1][2][4]

-

Interference with Cellular Processes: Once inside the cell, A11 can disrupt critical processes such as energy metabolism, protein homeostasis, and fatty acid synthesis.[1][3][4] It has also been shown to interfere with DNA.[2]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for Compound A11. What are the potential causes?

Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. For Compound A11, several factors could be at play:

-

Solubility Issues: As a peptide, Compound A11 may have variable solubility in different media, which can affect its effective concentration.[5][6]

-

Adsorption to Plastics: Peptides can adsorb to the surfaces of standard polystyrene microtiter plates, leading to a lower effective concentration of the compound in solution.

-

Compound Degradation: The stability of Compound A11 in culture media over the incubation period can influence results.[7][8]

-

Inoculum Preparation: Variations in the bacterial inoculum size can significantly impact MIC values.[9]

Q3: My results show a gradual loss of Compound A11's antibacterial activity over time in my assay. What could be the reason?

A gradual loss of activity suggests potential degradation of Compound A11 in the culture medium.[8] The stability of peptides in solution can be affected by factors like pH, temperature, and the presence of proteases in the media or secreted by the bacteria.[7][8]

Q4: Can I use standard microtiter plates for my experiments with Compound A11?

While standard polystyrene plates can be used, it is important to be aware that peptides like Compound A11 can adsorb to these surfaces. This can lead to an underestimation of the compound's true potency. If you suspect this is an issue, consider using low-binding microtiter plates.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Inconsistent MIC values | Compound Precipitation: The compound may be precipitating when diluted in the assay medium. | Visually inspect wells for any precipitation. Prepare fresh stock solutions and consider using a different solvent or a stepwise dilution method.[6] |

| Variability in Inoculum: The number of bacteria in the inoculum is not consistent. | Standardize your inoculum preparation protocol. Ensure you are using a McFarland standard or a spectrophotometer to adjust the bacterial suspension to the correct density.[9] | |

| Adsorption to Plates: The peptide is sticking to the walls of the microtiter plate wells. | Use low-binding microtiter plates for your assays. | |

| No antibacterial activity observed | Compound Degradation: The compound may have degraded in storage or in the experimental conditions. | Prepare fresh stock solutions and working solutions for each experiment.[7] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] |

| Incorrect Bacterial Strain: The bacterial strain being tested may be resistant to Compound A11. | Verify the identity and expected susceptibility profile of your bacterial strain. Include a known susceptible control strain in your experiments. | |

| High background in negative controls | Contamination: The media or reagents may be contaminated. | Use sterile techniques throughout your experimental setup. Check the sterility of your media and reagents. |

| MIC values are higher than expected | High Inoculum Density: The starting concentration of bacteria is too high. | Re-evaluate your inoculum preparation to ensure it meets the recommended concentration for MIC testing (typically 5 x 10^5 CFU/mL).[9] |

| Binding to Media Components: Components in the culture medium (e.g., serum proteins) may be binding to Compound A11 and inactivating it. | If using complex media, consider testing in a minimal medium to see if the MIC values change. |

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

-

Preparation of Compound A11 Stock Solution:

-

Dissolve Compound A11 in a suitable solvent (e.g., sterile deionized water, or a small amount of DMSO followed by dilution in water) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Sterilize the stock solution by filtering it through a 0.22 µm filter.

-

Aliquot the stock solution and store at -20°C or -80°C.[7]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[9]

-

-

Preparation of Microtiter Plate:

-

In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.

-

Add 50 µL of the Compound A11 stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

-

This will result in a range of Compound A11 concentrations across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria with no compound) and a negative control (media with no bacteria).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

Visualizations

Caption: Workflow for MIC determination of Compound A11.

Caption: Proposed mechanism of action for Compound A11.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A novel designed membrane-active peptide for the control of foodborne Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the Intracellular Action of the Antimicrobial Peptide A11 via an In-Depth Analysis of Its Effect on the Global Proteome of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the Intracellular Action of the Antimicrobial Peptide A11 via an In-Depth Analysis of Its Effect on the Global Proteome of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. idexx.dk [idexx.dk]

- 12. idexx.com [idexx.com]

Validation & Comparative

A Potent Newcomer: "Antibacterial Agent 86" Demonstrates Significant Superiority Over Vancomycin Against MRSA

For Immediate Release:

A novel antibacterial agent, identified as "Antibacterial agent 86" or "Compound A11," has exhibited exceptionally potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), significantly outperforming the current standard-of-care antibiotic, vancomycin (B549263). This pleuromutilin (B8085454) derivative shows promise in addressing the critical threat of antimicrobial resistance.

"Antibacterial agent 86" has demonstrated remarkable in vitro efficacy with a minimum inhibitory concentration (MIC) as low as 0.00191 μg/mL against MRSA. This is substantially lower than the typical MIC of vancomycin against MRSA, which generally falls in the range of 1-2 μg/mL. While direct comparative studies are emerging, the initial data suggests a significant leap in potency.

In Vitro Efficacy: A Head-to-Head Comparison

Initial evaluations highlight the superior antibacterial prowess of "Antibacterial agent 86" compared to vancomycin. The following table summarizes the available quantitative data on their activity against MRSA.

| Agent | MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Antibacterial agent 86 (Compound A11) | Methicillin-resistant S. aureus | 0.00191 [1] |

| Vancomycin | MRSA ATCC 43300 | 1-2 |

Time-Kill Kinetics

Time-kill assays are crucial for understanding the pharmacodynamics of an antimicrobial agent. While specific time-kill curve data for a direct comparison between "Antibacterial agent 86" and vancomycin is not yet publicly available, the protocols for such an experiment are well-established. These assays would reveal the bactericidal or bacteriostatic nature of "Antibacterial agent 86" against MRSA in comparison to the known bactericidal activity of vancomycin.

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of a new antibacterial agent. Murine infection models, such as the sepsis or thigh infection model, are standard for assessing the efficacy of drugs against MRSA. Although in vivo comparative data for "Antibacterial agent 86" versus vancomycin is not yet available, studies on other pleuromutilin derivatives have shown significant bacterial load reduction in such models. Future studies will be critical to determine if the potent in vitro activity of "Antibacterial agent 86" translates to superior in vivo outcomes compared to vancomycin.

Mechanism of Action: A Different Approach to Bacterial Inhibition

"Antibacterial agent 86," as a pleuromutilin derivative, employs a distinct mechanism of action compared to vancomycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This is a different target than vancomycin, which inhibits the synthesis of the bacterial cell wall. This alternative mechanism may be particularly effective against MRSA strains that have developed resistance to cell wall-targeting antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of "Antibacterial agent 86" and vancomycin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Time-Kill Assay Protocol

Time-kill assays are performed to assess the rate and extent of bactericidal activity of an antimicrobial agent against a bacterial isolate.

-

Inoculum Preparation: A standardized suspension of the MRSA test strain (e.g., ATCC 43300) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Drug Exposure: The antibacterial agents ("Antibacterial agent 86" and vancomycin) are added to separate tubes containing the bacterial suspension at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.

-

Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Viable Cell Counting: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Sepsis Model Protocol

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a systemic infection.

-

Infection: Mice are infected with a lethal dose of a clinical MRSA isolate via intraperitoneal or intravenous injection.

-

Treatment: At a specified time post-infection, cohorts of mice are treated with "Antibacterial agent 86," vancomycin, or a vehicle control. Treatment is typically administered via a clinically relevant route (e.g., intravenous or subcutaneous).

-

Monitoring: The survival of the mice in each treatment group is monitored over a period of several days.

-

Endpoint: The primary endpoint is the survival rate in each group. In some studies, bacterial load in various organs (e.g., spleen, liver, kidneys) may also be determined at specific time points to assess the reduction in bacterial burden.

Conclusion

"Antibacterial agent 86" (Compound A11) represents a highly promising new candidate in the fight against MRSA. Its exceptional in vitro potency, which surpasses that of vancomycin by a significant margin, and its distinct mechanism of action, make it a compelling subject for further investigation. Forthcoming in vivo and clinical studies will be crucial in determining its ultimate role in the clinical management of MRSA infections. The scientific community eagerly awaits further data on this promising new agent.

References

Unveiling the Synergistic Potential of Antibacterial Agent 86: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. Combination therapy, leveraging the synergistic effects of multiple antimicrobial agents, presents a promising approach to enhance efficacy and combat resistance. This guide provides a comprehensive comparison of the synergistic potential of "Antibacterial agent 86," a novel pleuromutilin (B8085454) derivative also known as "Compound A11," with other classes of antibiotics. While direct experimental data on "Antibacterial agent 86" in combination therapies is not yet publicly available, this guide draws upon robust data from studies on closely related pleuromutilin antibiotics to provide a strong predictive analysis of its synergistic capabilities.

Mechanism of Action: A Unique Target

"Antibacterial agent 86" belongs to the pleuromutilin class of antibiotics, which exhibit a unique mechanism of action. These compounds inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4][5] This interaction is distinct from the binding sites of other ribosome-targeting antibiotics, such as macrolides and tetracyclines, which explains the low probability of cross-resistance.[1][5] The bacteriostatic activity of "Antibacterial agent 86" against methicillin-resistant Staphylococcus aureus (MRSA) has been demonstrated to be significantly more potent than existing antibiotics like tiamulin (B153960) and retapamulin.

Synergistic Effects with Other Antibiotics: A Data-Driven Comparison

In the absence of specific studies on "Antibacterial agent 86," we present data from a pivotal study on the synergistic effects of other pleuromutilins (valnemulin, tiamulin, and retapamulin) against Staphylococcus aureus, including MRSA strains.[1] This study utilized standard in vitro methods, including checkerboard assays and time-kill curves, to quantify the interactions between pleuromutilins and a panel of 13 other antibiotics.[1]

Data Summary

The following tables summarize the quantitative outcomes of these synergy studies. The Fractional Inhibitory Concentration Index (FICI) is a key metric, where a value of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates indifference, and > 4 indicates antagonism.[1]

Table 1: Fractional Inhibitory Concentration Index (FICI) of Pleuromutilins in Combination with Other Antibiotics against S. aureus [1]

| Antibiotic Class | Representative Antibiotic | Pleuromutilin Combination | FICI Value | Interaction |

| Tetracyclines | Tetracycline (B611298) | Valnemulin/Tetracycline | 0.375–0.5 | Synergy |

| Tiamulin/Tetracycline | 0.75 | Additivity | ||

| Retapamulin/Tetracycline | 0.375–0.5 | Synergy | ||

| Fluoroquinolones | Ciprofloxacin | Valnemulin/Ciprofloxacin | 4–5 | Antagonism |

| Enrofloxacin | Valnemulin/Enrofloxacin | 4–5 | Antagonism | |

| Beta-lactams | Penicillin | Valnemulin/Penicillin | 1.5–2 | Indifference |

| Oxacillin | Valnemulin/Oxacillin | 1.5–2 | Indifference | |

| Aminoglycosides | Gentamicin | Valnemulin/Gentamicin | 1.5–2 | Indifference |

| Macrolides | Erythromycin | Valnemulin/Erythromycin | 1.5–2 | Indifference |

| Lincosamides | Clindamycin | Valnemulin/Clindamycin | 1.5–2 | Indifference |

| Sulfonamides | Sulfamethoxazole | Valnemulin/Sulfamethoxazole | 1.5–2 | Indifference |

Table 2: Time-Kill Assay Results for Pleuromutilin-Tetracycline Combination against S. aureus [1]

| S. aureus Strain | Pleuromutilin | Combination | Reduction in log10 CFU/mL at 24h (compared to most active single agent) | Outcome |

| MSSA ATCC 29213 | Valnemulin | Valnemulin + Tetracycline | > 2 | Synergy |

| MRSA ATCC 43300 | Valnemulin | Valnemulin + Tetracycline | > 2 | Synergy |

| Clinical MSSA | Valnemulin | Valnemulin + Tetracycline | > 2 | Synergy |

| Clinical MRSA | Valnemulin | Valnemulin + Tetracycline | > 2 | Synergy |

Experimental Protocols

The data presented is based on established and validated experimental methodologies to assess antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[6][7]

Workflow for Checkerboard Assay:

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Workflow for Time-Kill Curve Analysis:

Caption: Workflow of the time-kill curve analysis for assessing antibiotic synergy.

Signaling Pathways and the Basis for Synergy

The observed synergy between pleuromutilins and tetracyclines is likely rooted in their complementary mechanisms of action at the bacterial ribosome. Both antibiotic classes inhibit protein synthesis but at different stages and locations.

Caption: Proposed mechanism of synergy between pleuromutilins and tetracyclines.

By targeting different but functionally linked components of the ribosomal machinery, the combination of a pleuromutilin and a tetracycline can lead to a more profound inhibition of protein synthesis than either agent alone. This dual assault may also hinder the development of resistance.

Conclusion and Future Directions

The available evidence from studies on pleuromutilin analogues strongly suggests that "Antibacterial agent 86" holds significant potential for synergistic activity when combined with tetracycline antibiotics against S. aureus, including MRSA. Conversely, combinations with fluoroquinolones are likely to be antagonistic. These findings provide a critical foundation for guiding future preclinical and clinical development of "Antibacterial agent 86."

Further research is imperative to:

-

Conduct direct in vitro and in vivo synergy studies of "Antibacterial agent 86" with a broad panel of antibiotics.

-

Elucidate the precise molecular interactions at the ribosome that underpin the observed synergistic and antagonistic effects.

-

Evaluate the efficacy of promising combinations in relevant animal models of infection.

Such investigations will be instrumental in unlocking the full therapeutic potential of "Antibacterial agent 86" and advancing the fight against antibiotic resistance.

References

- 1. Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. contagionlive.com [contagionlive.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Fractional Inhibitory Concentration Index (FICI) by a Checkerboard Method [bio-protocol.org]

Reproducibility of "Compound A11" antibacterial activity results

An important clarification is needed regarding "Compound A11." Initial research has revealed multiple distinct compounds designated as "A11" in scientific literature, each with unique chemical structures and antibacterial profiles. To ensure the accuracy and relevance of this guide, please specify which "Compound A11" you are interested in from the options below:

-

A11 Peptide: A peptide derivative of acidocin J1132β, which has shown activity against foodborne pathogens like Salmonella enterica serovar Typhimurium and ESKAPE pathogens such as Acinetobacter baumannii.

-

Pleuromutilin (B8085454) Derivative A11: A novel synthetic compound based on the pleuromutilin scaffold, exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

-

Sulphathiazole-Derived Monobactam A11: A synthetic monobactam compound designed as a β-lactamase inhibitor.

Once you have identified the specific "Compound A11" of interest, a comprehensive comparison guide will be generated, detailing its antibacterial activity, reproducibility of results, and comparisons with alternative compounds, complete with the required data tables, experimental protocols, and visualizations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.